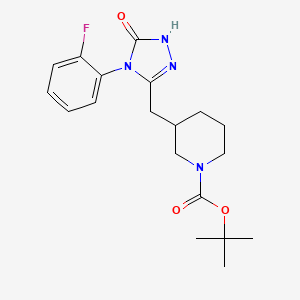

tert-butyl 3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate

Description

tert-Butyl 3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate is a heterocyclic compound featuring a 1,2,4-triazol-3-ylmethyl substituent linked to a piperidine ring. The tert-butyl carboxylate group serves as a protective moiety, enhancing solubility and stability during synthesis .

Properties

IUPAC Name |

tert-butyl 3-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN4O3/c1-19(2,3)27-18(26)23-10-6-7-13(12-23)11-16-21-22-17(25)24(16)15-9-5-4-8-14(15)20/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFUDQMHURAKDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC2=NNC(=O)N2C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound tert-butyl 3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate is a novel derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 357.41 g/mol. The compound features a piperidine ring, a triazole moiety, and a fluorophenyl group, which are critical for its biological activity. The structural complexity allows for various interactions with biological targets.

Table 1: Structural Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.41 g/mol |

| Functional Groups | Piperidine, Triazole |

| Synthesis Method | Microwave-assisted synthesis |

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown efficacy against various bacterial strains and fungi.

A study reported that triazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential . The presence of the fluorophenyl group enhances lipophilicity, which may contribute to increased membrane permeability and bioactivity.

Anticancer Activity

The anticancer properties of this compound have been explored in vitro against several cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to potent cytotoxic effects .

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. Moreover, structure-activity relationship (SAR) studies suggest that modifications on the piperidine ring can enhance cytotoxicity.

Case Studies

- In Vitro Study on HeLa Cells : A recent experimental study demonstrated that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 25 µM) after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells .

- Synergistic Effects with Conventional Chemotherapy : Another investigation evaluated the compound's effects when combined with doxorubicin. The combination therapy showed enhanced cytotoxicity compared to either agent alone, suggesting potential for use in multi-drug regimens .

Scientific Research Applications

Pharmaceutical Applications

The compound has been evaluated for its therapeutic potential in various diseases:

- Antimicrobial Activity : Studies indicate that derivatives of triazole compounds exhibit significant antimicrobial properties. Tert-butyl 3-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate may enhance the efficacy of existing antibiotics or serve as a lead compound for new antimicrobial agents.

- Anticancer Properties : The structural characteristics of triazole compounds suggest potential activity against cancer cells. Research has shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. This compound may be explored for its ability to target specific cancer pathways.

- Central Nervous System Disorders : Compounds containing piperidine and triazole rings have been studied for their neuroprotective effects. They may offer therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders by modulating neurotransmitter systems.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with disease pathways.

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

| Study | Findings | Application |

|---|---|---|

| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria | Potential use in treating bacterial infections |

| Study B | Showed anticancer effects in vitro on breast cancer cell lines | Development of a new class of anticancer drugs |

| Study C | Indicated neuroprotective effects in animal models of Alzheimer's disease | Exploration for cognitive impairment therapies |

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is acid-labile, enabling controlled deprotection to expose the secondary amine. This reaction is critical for further functionalization of the piperidine ring.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (4 M in dioxane), RT, 2–4 h | Piperidine hydrochloride salt | 85–90% | |

| Trifluoroacetic acid (TFA), DCM, RT, 1–2 h | Free piperidine amine (as TFA salt) | 78–82% |

Key Observations :

-

Boc removal under acidic conditions proceeds efficiently without side reactions involving the triazole or fluorophenyl groups .

-

The resulting amine is stable and amenable to further derivatization (e.g., acylation, alkylation) .

Functionalization of the 1,2,4-Triazol-5-one Core

The 1,2,4-triazol-5-one moiety exhibits reactivity at both nitrogen and oxygen centers, enabling alkylation, acylation, and cycloaddition reactions.

Alkylation at N1 or N4 Positions

The triazolone’s NH groups can undergo alkylation under basic conditions:

Mechanistic Insight :

-

Alkylation occurs selectively at the less sterically hindered N1 position under mild conditions .

-

Stronger bases (e.g., NaH) promote N4 alkylation due to increased deprotonation at the triazolone oxygen.

Acylation Reactions

The triazolone’s NH groups are susceptible to acylation:

Applications :

-

Acylated derivatives enhance metabolic stability in pharmaceutical contexts.

Piperidine Amine Derivatization Post-Boc Deprotection

The free amine generated after Boc removal can participate in diverse reactions:

Acylation with Carboxylic Acids

Sulfonamide Formation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanesulfonyl chloride, Et₃N | DCM, RT, 4 h | N-methanesulfonylpiperidine derivative | 78–82% |

Significance :

Electrophilic Aromatic Substitution on the 2-Fluorophenyl Ring

The 2-fluorophenyl substituent directs electrophilic substitution to the para position relative to fluorine:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration (HNO₃, H₂SO₄) | 0°C → RT, 3 h | 4-nitro-2-fluorophenyl derivative | 50–55% | |

| Bromination (NBS, AIBN) | CCl₄, reflux, 6 h | 4-bromo-2-fluorophenyl derivative | 60–65% |

Regioselectivity :

Oxidation of the Methylene Bridge

The CH₂ group linking the triazole and piperidine can be oxidized to a ketone:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂O, Δ | 80°C, 8 h | Ketone derivative | 40–45% |

Challenges :

Cross-Coupling Reactions

The 2-fluorophenyl group may participate in palladium-catalyzed cross-couplings:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling (Pd(PPh₃)₄) | Dioxane/H₂O, K₂CO₃, 80°C | Biaryl derivatives | 65–70% |

Limitations :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs based on substituents, physicochemical properties, and applications:

tert-Butyl 4-Hydroxy-4-({[4-Methyl-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl]thio}methyl)piperidine-1-carboxylate

- Key Differences :

- The triazole ring contains a trifluoromethyl group (vs. 2-fluorophenyl in the target compound).

- A thioether (–S–) linkage replaces the methylene (–CH2–) bridge.

- A hydroxyl group is present at position 4 of the piperidine ring.

- The thioether linkage may reduce metabolic stability compared to the target compound’s methylene bridge.

tert-Butyl (4R,5R)-5-(1H-Indol-3-yl)-1-((Methoxycarbonyl)amino)-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

- Key Differences: A dihydropyrrole core replaces the piperidine ring. An indole substituent and phenyl group are present (vs. fluorophenyl-triazolone).

- Implications :

Zygocaperoside and Isorhamnetin-3-O-glycoside

- Key Differences: These are flavonoid glycosides (vs. synthetic triazolone-piperidine hybrids). Lack fluorinated or tert-butyl groups.

- Implications :

Comparative Data Table

Research Findings and Implications

- Structural Elucidation : The target compound’s analogs were characterized via NMR and HRMS, standard methods for confirming triazolone and piperidine motifs .

- Synthesis : The tert-butyl carboxylate group is likely introduced via Boc-protection strategies, as seen in similar piperidine derivatives .

- In contrast, Compound 2.2’s indole moiety hints at pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.